1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is Aldose reductase . Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Mode of Action
This compound interacts with Aldose reductase, facilitating the reduction of carbonyl-containing compounds . This interaction results in the conversion of these compounds into their corresponding alcohols .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving Aldose reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. Through its interaction with Aldose reductase, this compound can influence this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Aldose reductase . By facilitating the reduction of carbonyl-containing compounds, this compound can influence cellular processes that depend on these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with Aldose reductase . Additionally, the presence of other compounds can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s benzothiazole moiety is crucial for its binding affinity and inhibitory potency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the cell cycle and apoptosis. Additionally, the compound can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This binding is facilitated by the compound’s benzothiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the levels of key metabolites. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins. Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-6-8(13)2-3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZVFMBUNUOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.